An In-depth Technical Guide to 7-Phenylheptan-1-ol: Chemical Properties, Structure, and Synthetic Considerations
An In-depth Technical Guide to 7-Phenylheptan-1-ol: Chemical Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Phenylheptan-1-ol is a long-chain aliphatic alcohol distinguished by the presence of a terminal phenyl group. This bifunctional molecule, possessing both a reactive hydroxyl group and a nonpolar aromatic moiety, serves as a valuable building block in organic synthesis.[1] Its structure allows for a range of chemical transformations, making it a versatile intermediate in the preparation of more complex molecules with potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural features, plausible synthetic routes, and potential applications, grounded in established chemical principles.
Chemical Structure and Identification
The structure of 7-Phenylheptan-1-ol consists of a seven-carbon aliphatic chain (heptyl group) with a phenyl substituent at the C7 position and a primary alcohol at the C1 position.
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Figure 2: Proposed synthesis of 7-Phenylheptan-1-ol via a Grignard reaction.
Experimental Protocol: Grignard Synthesis (Exemplary)
This protocol is a representative example of a Grignard reaction for the synthesis of a primary alcohol and should be adapted and optimized for the specific synthesis of 7-Phenylheptan-1-ol.[2]
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.
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In the dropping funnel, prepare a solution of 6-bromo-1-phenylhexane in anhydrous THF.
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Add a small portion of the bromide solution to the magnesium and, if necessary, gently warm the flask to initiate the reaction.
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Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Formaldehyde:
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Cool the Grignard solution to 0 °C in an ice bath.
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Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) or add a solution of formaldehyde in THF to the stirred Grignard reagent.
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Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Workup and Purification:
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Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[3]
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 7-Phenylheptan-1-ol.
Reactivity and Potential Applications
The dual functionality of 7-Phenylheptan-1-ol makes it a versatile intermediate in organic synthesis.
Reactivity
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Reactions of the Hydroxyl Group: As a primary alcohol, the hydroxyl group can undergo a variety of transformations, including:
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Oxidation: Oxidation can yield 7-phenylheptanal or 7-phenylheptanoic acid, depending on the oxidizing agent used.[4][5]
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Esterification: Reaction with carboxylic acids or their derivatives to form esters.
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Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.
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Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions.
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Reactions of the Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the reaction conditions must be chosen carefully to avoid side reactions with the hydroxyl group.
Potential Applications
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Intermediate in Pharmaceutical Synthesis: The long alkyl chain and the phenyl group are common structural motifs in pharmacologically active molecules. 7-Phenylheptan-1-ol can serve as a precursor for the synthesis of diarylheptanoids, a class of natural products with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
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Building Block for Materials Science: Long-chain alcohols with aromatic groups can be used in the synthesis of specialty polymers, liquid crystals, and surfactants. The distinct polar (hydroxyl) and nonpolar (phenylalkyl) regions of the molecule are conducive to creating materials with specific self-assembly properties.
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Fragrance and Flavor Chemistry: While one source suggests it is not used for fragrance applications, similar long-chain alcohols with aromatic moieties are often explored in the fragrance industry. Further derivatization could lead to compounds with desirable olfactory properties.
Safety and Handling
7-Phenylheptan-1-ol is classified as a hazardous substance and requires careful handling in a laboratory setting.
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GHS Hazard Statements:
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
7-Phenylheptan-1-ol is a valuable and versatile chemical intermediate with a well-defined structure and predictable chemical properties. Its bifunctional nature allows for a wide range of synthetic transformations, making it a useful building block for the synthesis of more complex molecules in various fields, including medicinal chemistry and materials science. While detailed experimental data for some of its properties are not widely published, its behavior can be reliably predicted based on established principles of organic chemistry. Proper safety precautions are essential when handling this compound due to its irritant properties.
References
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ResearchGate. (2024). Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. Retrieved from [Link]
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Seçen, H., et al. (2024). Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. AVESİS. Retrieved from [Link]
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PubChem. (n.d.). 7-Phenylheptan-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information for "Formal hydration of non-activated terminal olefins using tandem catalysts". Retrieved from [Link]
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Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
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ResearchGate. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Retrieved from [Link]
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PubMed. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. National Center for Biotechnology Information. Retrieved from [Link]
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California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Polymers. Retrieved from [Link]
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